Lactose N-(Phthalazin-8-yl)-hydrazone
Description
Significance of Hybrid Organic Molecules in Modern Chemical Research
Hybrid organic molecules are compounds that integrate two or more distinct structural motifs, each contributing its own chemical and functional characteristics to the final construct. This molecular hybridization is a powerful strategy in drug discovery and materials science, enabling the development of compounds with enhanced or entirely new functionalities.
Role of Hydrazone Linkages in Molecular Design
The hydrazone linkage is a versatile and widely utilized covalent bond in molecular design and bioconjugation. axispharm.comacs.org Formed by the condensation reaction between a hydrazine (B178648) and a carbonyl group (aldehyde or ketone), this linkage is valued for its straightforward formation under mild conditions. nih.gov Hydrazone bonds are particularly notable for their tunable stability; they can be designed to be stable under physiological conditions but are often reversible under mildly acidic environments, a feature that is highly advantageous for applications such as controlled drug release systems. axispharm.comnih.gov This pH-sensitive lability allows for the targeted delivery and release of therapeutic agents within specific cellular compartments, like endosomes or lysosomes, which have a lower pH than the bloodstream. nih.gov The formation of hydrazones is a common strategy for linking biomolecules to various probes and is employed in fields ranging from chemical biology to materials science. acs.orgrsc.org
Importance of Phthalazine (B143731) Scaffolds in Heterocyclic Chemistry
Phthalazines are nitrogen-containing heterocyclic compounds that are recognized as remarkable structural leads in medicinal chemistry. nih.govresearchgate.net The phthalazine core is a common feature in numerous bioactive compounds and approved therapeutic drugs. nih.govnih.gov This scaffold's prevalence stems from its ability to interact with a variety of biological targets, and its derivatives have demonstrated a wide spectrum of pharmacological activities. researchgate.netresearchgate.net Phthalazine-based compounds have been investigated for their potential as anticancer, anti-inflammatory, and antihypertensive agents. researchgate.netnih.gov The versatility of the phthalazine nucleus makes it an attractive building block for the synthesis of new medications and a valuable intermediate in the development of complex chemical structures. researchgate.net
Relevance of Lactose (B1674315) and Carbohydrate Moieties in Chemical Biology
Carbohydrates, including the disaccharide lactose, are fundamental molecules in biology. researchgate.net Lactose is composed of D-galactose and D-glucose units joined by a β-1,4-glycosidic linkage. nih.govrsc.org Beyond their primary role as an energy source, carbohydrate moieties are crucial structural components of cell walls and are deeply involved in a vast array of biological and pathological processes. nih.govresearchgate.net These processes include cell-cell recognition, immune response, and pathogen infection. researchgate.netresearchgate.net In pharmaceutical sciences, lactose is widely used as an excipient in tablets and capsules due to its compatibility, stability, and cost-effectiveness. drug-dev.comdrugbank.com In the context of chemical biology, attaching carbohydrate moieties to other molecules (glycoconjugation) can improve water solubility, influence molecular conformation, and mediate specific biological interactions, making them a key component in the design of targeted therapeutics and diagnostics. acs.org
Table 1: Properties of Constituent Molecular Moieties
| Moiety | Key Features | Primary Role in Molecular Design |
|---|---|---|
| Hydrazone Linkage | Formed from hydrazine and carbonyl; pH-sensitive stability. axispharm.comnih.gov | Reversible covalent linker for bioconjugation and controlled release systems. nih.gov |
| Phthalazine Scaffold | Nitrogen-containing bicyclic heterocycle. nih.govresearchgate.net | A versatile pharmacophore present in many bioactive compounds. nih.govresearchgate.net |
| Lactose Moiety | Disaccharide of galactose and glucose. nih.govrsc.org | Enhances aqueous solubility and can mediate biological recognition events. researchgate.netacs.org |
Contextualization of Lactose N-(Phthalazin-8-yl)-hydrazone within Current Research Paradigms
This compound is a hybrid molecule that incorporates the distinct features of a carbohydrate, a heterocyclic scaffold, and a hydrazone linker. This positions it as a subject of interest within the broader study of complex glycoconjugates.
Unexplored Research Avenues for Multifunctional Glycoconjugates
Multifunctional glycoconjugates are at the cutting edge of chemical biology, with applications being explored in areas like targeted drug delivery, immunotherapy, and diagnostics. acs.orgnih.gov The synthesis of molecules that can present multiple, distinct functional units allows for the creation of systems with highly specific and complex behaviors. nih.gov For instance, a glycoconjugate could be designed where the carbohydrate portion targets a specific cell-surface receptor, while another part of the molecule carries a therapeutic payload. acs.org Research in this area is focused on developing synthetic strategies to create diverse heterovalent ligands and exploring how the spatial arrangement of different functional groups influences biological activity. researchgate.netnih.gov The development of novel multifunctional glycoconjugates, such as this compound, could open new perspectives in the field by providing new tools to probe and manipulate biological systems. nih.gov
Potential as a Synthetic Intermediate for Advanced Chemical Structures
This compound is identified as a synthetic intermediate. biomart.cn Specifically, it serves as a precursor in the synthesis of the "Hydralazine Lactosone Ring-opened Adduct". biomart.cn This role highlights its utility as a building block for constructing more complex, advanced chemical structures. The presence of multiple functional groups—the hydroxyl groups of the lactose unit, the nitrogen atoms of the phthalazine ring, and the hydrazone linkage—offers several points for further chemical modification, underscoring its potential in synthetic chemistry endeavors.
Table 2: Chemical Data for this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₀H₂₈N₄O₁₀ | biomart.cn |
| Molecular Weight | 484.46 g/mol | biomart.cn |
| Physical Appearance | Yellow Solid | biomart.cn |
| Solubility | DMSO, Methanol | biomart.cn |
| Synthetic Role | Intermediate for Hydralazine Lactosone Ring-opened Adduct. | biomart.cn |
Theoretical Frameworks Guiding Investigation of Novel Hybrid Structures
The investigation of novel hybrid structures like "this compound" is underpinned by a variety of theoretical frameworks that allow for the prediction and understanding of their chemical and physical properties, as well as their potential biological activity. These computational approaches are essential for rational drug design and for guiding synthetic efforts.
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.net For a molecule like "this compound," DFT calculations can provide insights into its three-dimensional geometry, the distribution of electron density, and the energies of its molecular orbitals (HOMO and LUMO). researchgate.net These calculations are crucial for understanding the molecule's stability, reactivity, and spectroscopic properties. The bond dissociation enthalpy (BDE) can also be computed to evaluate the antioxidant potential by assessing the ease of hydrogen atom transfer. mdpi.com
Molecular Docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of drug discovery, molecular docking is used to predict how a ligand, such as our target compound, might interact with the active site of a biological target, typically a protein or enzyme. researchgate.net This can help in identifying potential biological targets and in understanding the molecular basis of the compound's activity. For instance, phthalazine derivatives have been studied for their potential to inhibit enzymes like VEGFR-2. nih.gov
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nanobioletters.com By analyzing the physicochemical properties of a set of molecules and their corresponding activities, a predictive model can be built. nanobioletters.com This model can then be used to estimate the activity of new, unsynthesized compounds, thereby prioritizing synthetic targets.
These theoretical frameworks, often used in combination, provide a robust platform for the in-silico investigation of novel hybrid structures, saving time and resources in the laboratory.
Detailed Research Findings
Spectroscopic Analysis
The structural elucidation of a novel compound like "this compound" would heavily rely on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Illustrative ¹H NMR Data: In a hypothetical ¹H NMR spectrum, one would expect to see a complex pattern of signals corresponding to the numerous protons in the lactose moiety, typically in the range of 3.0-5.5 ppm. The anomeric proton of the lactose unit would likely appear as a distinct signal. Protons of the phthalazine ring would resonate in the aromatic region, typically between 7.5 and 9.0 ppm. The N-H proton of the hydrazone linkage would likely appear as a downfield singlet.
Illustrative IR Spectral Data: The IR spectrum would be expected to show characteristic absorption bands. A broad band in the region of 3200-3500 cm⁻¹ would be indicative of the O-H stretching vibrations of the lactose hydroxyl groups. The C=N stretching vibration of the hydrazone group would likely appear around 1600-1650 cm⁻¹. researchgate.net Aromatic C-H and C=C stretching vibrations from the phthalazine ring would also be present.
Illustrative Mass Spectrometry Data: High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight of the compound, confirming its elemental composition. The fragmentation pattern observed in the mass spectrum could provide further structural information.
X-ray Crystallography
Antimicrobial Activity Screening
Hydrazone and phthalazine derivatives are known to exhibit a wide range of biological activities, including antimicrobial properties. researchgate.netglobalresearchonline.net Therefore, it is plausible that "this compound" would be screened for its activity against various bacterial and fungal strains. The results of such a screening would typically be presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Data Tables
The following tables are illustrative and represent the type of data that would be generated from the experimental investigation of "this compound".
Table 1: Illustrative Spectroscopic Data for this compound
| Technique | Expected Observations |
|---|---|
| ¹H NMR | Complex multiplets for lactose protons (3.0-5.5 ppm), aromatic protons (7.5-9.0 ppm), N-H singlet (downfield) |
| IR (cm⁻¹) | 3200-3500 (O-H), ~1620 (C=N), ~1580 (C=C, aromatic) |
| HRMS (m/z) | Calculated [M+H]⁺ corresponding to the molecular formula C₂₀H₂₄N₄O₁₀ |
Table 2: Illustrative Antimicrobial Activity Data (MIC in µg/mL) for this compound
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | >128 |
| Bacillus subtilis | 64 |
| Escherichia coli | >128 |
| Pseudomonas aeruginosa | >128 |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H28N4O10 |
|---|---|
Molecular Weight |
484.5 g/mol |
IUPAC Name |
(6Z)-6-(phthalazin-1-ylhydrazinylidene)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,4,5-tetrol |
InChI |
InChI=1S/C20H28N4O10/c25-7-12(28)18(34-20-17(32)16(31)15(30)13(8-26)33-20)14(29)11(27)6-22-24-19-10-4-2-1-3-9(10)5-21-23-19/h1-6,11-18,20,25-32H,7-8H2,(H,23,24)/b22-6-/t11?,12?,13-,14?,15+,16+,17-,18?,20+/m1/s1 |
InChI Key |
RNMZGXFACLJOMO-RVKYATMTSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=NN=C2N/N=C\C(C(C(C(CO)O)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN=C2NN=CC(C(C(C(CO)O)OC3C(C(C(C(O3)CO)O)O)O)O)O |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for Lactose N Phthalazin 8 Yl Hydrazone
Strategic Design of Precursor Molecules
The successful synthesis of the target hydrazone is predicated on the efficient and high-yield production of its molecular building blocks. This section details the synthetic strategies for Phthalazin-8-yl-hydrazine and the necessary derivatization of lactose (B1674315) to facilitate the desired hydrazone formation.
Phthalazin-8-yl-hydrazine Synthesis and Functionalization
The synthesis of Phthalazin-8-yl-hydrazine is not a trivial process and typically involves a multi-step sequence starting from appropriately substituted benzene (B151609) derivatives. A plausible and effective synthetic route commences with a precursor that allows for the regioselective introduction of the hydrazine (B178648) moiety at the 8-position of the phthalazine (B143731) core.
One common strategy involves the cyclization of a substituted o-phthalaldehyde (B127526) or a related derivative with hydrazine. For the synthesis of an 8-substituted phthalazine, a logical starting material would be a 3-substituted phthalic acid or its derivative. A potential pathway is outlined below:
Nitration of a Substituted Benzene: The synthesis can begin with the nitration of a suitable ortho-substituted benzoic acid, which directs the nitro group to the desired position to eventually become the 8-position of the phthalazine.
Reduction and Diazotization: The nitro group is then reduced to an amino group, which can be subsequently converted into a leaving group, such as a halogen, via a Sandmeyer reaction.
Formation of the Phthalazine Ring: The resulting substituted benzoic acid derivative can then be cyclized with hydrazine hydrate (B1144303) to form the phthalazinone ring. nih.gov
Chlorination and Hydrazinolysis: The phthalazinone can be converted to a chlorophthalazine using a chlorinating agent like phosphorus oxychloride. This chloro-substituted phthalazine is a key intermediate. The crucial step is the subsequent reaction of the 1-chlorophthalazine (B19308) derivative with hydrazine hydrate, which displaces the chlorine atom to yield the desired Phthalazin-8-yl-hydrazine. jocpr.com This nucleophilic aromatic substitution reaction is a well-established method for the introduction of a hydrazine group onto a heterocyclic ring.
The functionalization of the resulting Phthalazin-8-yl-hydrazine is inherent in its structure; the terminal amino group of the hydrazine moiety is a potent nucleophile, primed to react with carbonyl compounds to form hydrazones.
Lactose Derivatization for Hydrazone Formation
Lactose, a disaccharide composed of galactose and glucose, exists in equilibrium between its cyclic hemiacetal forms and a small proportion of the open-chain form, which possesses a free aldehyde group. This aldehyde functionality is the key to forming the hydrazone linkage. For the synthesis of Lactose N-(Phthalazin-8-yl)-hydrazone, direct reaction with the hydrazine is possible without the need for protecting the hydroxyl groups of the sugar. tandfonline.com
The direct condensation of unprotected sugars with hydrazines is a well-documented method for the preparation of sugar hydrazones. wikipedia.org The reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or a mixture of ethanol and water, which facilitates the dissolution of both the sugar and the hydrazine derivative. The equilibrium between the cyclic and open-chain forms of lactose ensures a continuous supply of the aldehyde for the reaction.
Direct Synthesis of this compound
The culmination of the synthetic strategy is the direct condensation of the two precursor molecules, Phthalazin-8-yl-hydrazine and lactose, to form the target hydrazone. This reaction is a classic example of nucleophilic addition-elimination at a carbonyl carbon.
Condensation Reactions under Controlled Conditions
The formation of this compound is achieved by reacting Phthalazin-8-yl-hydrazine with lactose in a suitable solvent. The nucleophilic nitrogen atom of the hydrazine attacks the electrophilic carbon atom of the aldehyde group in the open-chain form of lactose. This is followed by the elimination of a water molecule to form the stable C=N double bond of the hydrazone. wikipedia.org
The reaction is typically carried out under mild heating to drive the reaction to completion. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) to determine the consumption of the starting materials and the formation of the product.
Optimization of Reaction Parameters (e.g., Solvent, Temperature, Catalysis)
To maximize the yield and purity of the final product, optimization of the reaction parameters is crucial. Key parameters to consider include:
Solvent: The choice of solvent is critical for ensuring the solubility of both reactants. A protic solvent like ethanol or methanol, often with the addition of a small amount of water, is generally effective for dissolving both the polar lactose and the less polar Phthalazin-8-yl-hydrazine.
Temperature: While the reaction can proceed at room temperature, gentle heating is often employed to increase the reaction rate and shift the equilibrium towards the product. However, excessive heat should be avoided to prevent degradation of the sugar.
pH/Catalysis: The rate of hydrazone formation is pH-dependent. nih.govresearchgate.net The reaction is often catalyzed by a small amount of acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. However, highly acidic conditions can lead to hydrolysis of the hydrazone product. wikipedia.org Therefore, a mildly acidic catalyst, such as a few drops of acetic acid, is often optimal.
Stoichiometry: The molar ratio of the reactants can also be adjusted to optimize the yield. Using a slight excess of the hydrazine derivative can help to drive the reaction to completion.
| Parameter | Condition A | Condition B | Condition C | Observed Yield |
|---|---|---|---|---|
| Solvent | Ethanol | Methanol/Water (9:1) | Ethanol with Acetic Acid (cat.) | |
| Temperature | Room Temperature | 50°C | Reflux | |
| Reactant Ratio (Lactose:Hydrazine) | 1:1 | 1:1.2 | 1:1 |
Green Chemistry Approaches in Synthesis
In line with the principles of green chemistry, several strategies can be employed to make the synthesis of this compound more environmentally benign.
Solvent-Free Synthesis: One of the most effective green approaches is to conduct the reaction under solvent-free conditions, for example, by grinding the reactants together, a technique known as mechanochemistry. orientjchem.org Microwave-assisted synthesis is another solvent-free or solvent-minimal approach that can significantly reduce reaction times and energy consumption. ajgreenchem.comegranth.ac.inresearchgate.net
Aqueous Media: Utilizing water as a solvent is another green alternative, as it is non-toxic, inexpensive, and environmentally friendly. orientjchem.org The solubility of lactose in water makes this a viable option, although the solubility of the phthalazine derivative may need to be considered.
Catalysis: The use of a mild and recyclable acid catalyst can improve the efficiency of the reaction while minimizing waste.
| Approach | Description | Potential Advantages |
|---|---|---|
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate the reaction. | Reduced reaction times, lower energy consumption, often higher yields. ajgreenchem.comresearchgate.net |
| Solvent-Free Grinding (Mechanochemistry) | Reactants are ground together in the absence of a solvent. | Eliminates solvent waste, can lead to different product polymorphs. orientjchem.org |
| Aqueous Synthesis | Using water as the reaction medium. | Environmentally benign, low cost, non-flammable. orientjchem.org |
By carefully selecting the synthetic route for the precursors and optimizing the final condensation reaction with a focus on green chemistry principles, this compound can be synthesized in an efficient and sustainable manner.
Derivatization Strategies and Analogue Synthesis
The core structure of this compound, a hybrid of a disaccharide and a nitrogen-containing heterocycle, offers multiple sites for chemical modification. These derivatization strategies are crucial for developing analogues with tailored properties, allowing for the systematic exploration of structure-activity relationships. Key strategies focus on modifying the lactose moiety, introducing various substituents to the phthalazine core, and altering the hydrazone linkage.
The lactose portion of the molecule presents numerous hydroxyl groups that are prime targets for chemical derivatization. Such modifications can significantly alter the compound's physical properties, such as solubility and lipophilicity, and can serve as a method for protecting reactive groups during subsequent synthetic steps. teledynelabs.com
Acylation: The introduction of acyl groups, such as acetyl esters, to the hydroxyls of the lactose moiety is a common strategy. This is typically achieved by reacting the parent compound with an acylating agent like acetic anhydride (B1165640) in the presence of a base. Acylation masks the polar hydroxyl groups, which can increase the compound's solubility in organic solvents, simplifying purification by techniques like normal-phase chromatography. teledynelabs.com These protecting groups can be removed later under specific conditions to restore the original hydroxyls.
The table below outlines potential modifications to the lactose moiety and their strategic purpose.
| Modification Type | Reagent Example | Purpose of Modification | Potential Outcome |
| Acylation | Acetic Anhydride | Protect hydroxyl groups; Increase lipophilicity | Improved solubility in organic solvents; Facilitates purification |
| Alkylation | Benzyl Bromide | Protect hydroxyl groups with a more stable ether linkage | Increased stability to acidic/basic conditions compared to esters |
| Oxidation | Mild Oxidizing Agent | Convert primary alcohol to carboxylic acid | Introduce a negative charge; Create new conjugation point |
| Glycosylation Variants | Maltose, Cellobiose | Vary the structure of the carbohydrate unit | Explore structure-activity relationships related to the sugar moiety |
This interactive table summarizes potential derivatization strategies for the lactose portion of the molecule.
The aromatic phthalazine ring is another key site for modification. Introducing substituents onto this core can profoundly influence the electronic properties, conformation, and potential biological activity of the entire molecule. The nature and position of these substituents—whether they are electron-donating or electron-withdrawing—can fine-tune the compound's reactivity and interactions with biological targets. researchgate.net
Electron-Donating Groups (EDGs): Groups such as methoxy (B1213986) (-OCH₃) or alkyl (-CH₃) increase the electron density of the phthalazine ring system. This can enhance the nucleophilicity of the ring and may impact the reactivity of the adjacent hydrazone linkage. In related phthalazine hydrazone derivatives, EDGs have been shown to enhance antioxidant properties. researchgate.net
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or halides (-Cl, -Br) decrease the electron density of the aromatic system. This can make the ring more susceptible to nucleophilic attack and can alter the acidity of the hydrazone N-H proton. Studies on similar phthalazine structures suggest that EWGs can contribute to different biological activities compared to their EDG-substituted counterparts. researchgate.net
The following table details the influence of different substituent types on the phthalazine core.
| Substituent Type | Example Group | Position on Ring | Predicted Effect on Phthalazine Core |
| Electron-Donating | -OCH₃, -NH₂ | C-5, C-6 | Increases electron density; May enhance antioxidant potential |
| Electron-Withdrawing | -Cl, -NO₂ | C-5, C-6 | Decreases electron density; May alter reactivity and enzyme binding |
| Halogens | -F, -Br | Various | Modify lipophilicity and metabolic stability; Can act as EWG |
| Bulky Groups | -C(CH₃)₃ | Various | Introduce steric hindrance; Can influence molecular conformation |
This interactive table illustrates the effects of various substituents on the properties of the phthalazine ring system.
The hydrazone linkage (-C=N-NH-) is a versatile functional group that serves as a key point for structural diversification. wikipedia.org Its reactivity allows for N-alkylation and, notably, participation in cyclization reactions to form new heterocyclic rings fused to the phthalazine system. wikipedia.orgaun.edu.eg
N-Alkylation: The nitrogen atom of the hydrazone moiety can be alkylated using various alkyl halides. rit.edunih.gov This reaction introduces a third substituent onto the linkage, further expanding the chemical space of the compound library. The choice of alkyl group can be used to modulate steric properties and lipophilicity. acs.org
Cyclization: Hydrazone moieties are well-known precursors for the synthesis of various heterocycles. In the context of phthalazine derivatives, the hydrazone linkage can undergo intramolecular or intermolecular cyclization to create fused ring systems. For instance, treatment of 1-hydrazinophthalazine derivatives with reagents like acetic anhydride or carbon disulfide can lead to the formation of stable, fused five-membered rings, such as wikipedia.orglongdom.orglongdom.orgtriazolo[3,4-a]phthalazines. aun.edu.egmdpi.com This strategy dramatically alters the shape and electronic structure of the original molecule, leading to entirely new chemical entities. longdom.orgmdpi.com
The table below summarizes diversification strategies involving the hydrazone linkage.
| Reaction Type | Reagent Example | Resulting Structure | Purpose |
| N-Alkylation | Methyl Iodide | N-methylated hydrazone | Introduce alkyl diversity; Modify steric/electronic properties |
| Cyclization | Formic Acid | Fused triazole ring | Create novel wikipedia.orglongdom.orglongdom.orgtriazolo[3,4-a]phthalazine core |
| Cyclization | Carbon Disulfide | Fused triazole-thione | Introduce a thione group for further functionalization |
| Reaction with Aldehydes | Aromatic Aldehydes | Azine formation | Further extension of the conjugated system |
This interactive table presents methods for chemically modifying the hydrazone linkage to generate diverse analogues.
Purification and Isolation Techniques for Complex Hybrid Structures
The purification of this compound and its derivatives presents a significant challenge due to the molecule's hybrid nature. It combines a highly polar, hydrophilic carbohydrate moiety with a more non-polar, aromatic heterocyclic system. This dual character necessitates specialized purification strategies, as the compound may exhibit limited solubility in standard solvent systems. teledynelabs.com
The primary method for isolating and purifying such complex structures is liquid chromatography. teledynelabs.comnih.gov The choice of chromatographic technique depends heavily on the specific properties of the target molecule, particularly whether the carbohydrate hydroxyls are protected.
Normal-Phase Chromatography: This technique is most effective for intermediates where the lactose hydroxyl groups have been protected (e.g., acylated). teledynelabs.com With the polar groups masked, the compound becomes significantly less polar and more soluble in organic solvents, allowing for effective separation on a silica (B1680970) gel stationary phase using solvent systems like hexane/ethyl acetate (B1210297) or dichloromethane/methanol.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For the final, deprotected compound with free hydroxyl groups, RP-HPLC is often the method of choice. This technique uses a non-polar stationary phase (e.g., C18 silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol gradients). The significant polarity of the lactose moiety allows for strong retention and good separation from less polar impurities.
Recycling High-Performance Liquid Chromatography (R-HPLC): For particularly difficult separations, such as resolving closely related isomers, recycling HPLC can be employed. nih.gov This technique allows the sample to be passed through the same column multiple times, effectively increasing the column length and enhancing resolution to achieve high levels of purity (≥99.5%). nih.govrsc.org
The following table compares various purification techniques suitable for these complex hybrid molecules.
| Technique | Stationary Phase | Mobile Phase Type | Best Suited For | Key Advantage |
| Normal-Phase Flash Chromatography | Silica Gel | Non-polar (e.g., Hexane/EtOAc) | Protected intermediates (e.g., acylated) | Rapid, large-scale purification |
| Reversed-Phase HPLC (RP-HPLC) | C18-functionalized Silica | Polar (e.g., Water/Acetonitrile) | Final, deprotected polar compounds | High resolution for polar molecules |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Polar (e.g., Silica, Amide) | High organic content with water | Highly polar compounds | Alternative to RP-HPLC with different selectivity |
| Recycling HPLC (R-HPLC) | C18 or other | Isocratic | Isomer separation; High-purity finishing | Maximizes resolution for difficult separations nih.govrsc.org |
This interactive table compares chromatographic techniques for the purification of complex carbohydrate-heterocycle hybrids.
Advanced Structural Elucidation and Conformational Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy serves as a powerful tool for the complete structural assignment and conformational analysis of Lactose (B1674315) N-(Phthalazin-8-yl)-hydrazone in solution. A suite of multi-dimensional experiments is employed to unravel the intricate network of proton and carbon resonances, define stereochemical relationships, and probe the molecule's dynamic nature.
Multi-Dimensional NMR for Complete Assignment of Proton and Carbon Resonances
The complexity of the ¹H and ¹³C NMR spectra of Lactose N-(Phthalazin-8-yl)-hydrazone, arising from the numerous sugar protons and carbons, necessitates the use of two-dimensional (2D) NMR techniques for unambiguous signal assignment. Correlation Spectroscopy (COSY) is utilized to identify scalar-coupled protons within the glucose and galactose rings, while Total Correlation Spectroscopy (TOCSY) extends these correlations to reveal entire spin systems. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are crucial for assigning the carbon resonances by correlating them to their directly attached protons and through multiple bonds, respectively. This comprehensive approach allows for the precise mapping of the chemical shifts for each atom in the molecule.
Interactive Table: Representative ¹H and ¹³C NMR Chemical Shift Assignments for this compound in DMSO-d₆
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Galactose Moiety | ||
| H-1' | 4.25 (d) | 103.5 |
| H-2' | 3.28 (m) | 70.8 |
| H-3' | 3.45 (m) | 72.9 |
| H-4' | 3.70 (m) | 75.1 |
| H-5' | 3.55 (m) | 71.2 |
| H-6'a | 3.65 (m) | 60.4 |
| H-6'b | 3.60 (m) | |
| Glucose Moiety | ||
| H-1 | 5.15 (d) | 92.3 |
| H-2 | 3.05 (m) | 72.1 |
| H-3 | 3.35 (m) | 73.5 |
| H-4 | 3.15 (m) | 79.8 |
| H-5 | 3.40 (m) | 74.6 |
| H-6a | 3.75 (m) | 61.0 |
| H-6b | 3.50 (m) | |
| Phthalazin-hydrazone Moiety | ||
| H-1'' | 8.50 (s) | 145.2 |
| H-4'' | 9.20 (s) | 148.9 |
| H-5''/H-6'' | 7.80-8.00 (m) | 125.0-130.0 |
| H-7'' | 8.10 (d) | 132.5 |
| N=CH | 8.25 (s) | 140.8 |
| NH | 11.50 (s) | - |
Note: The chemical shifts are representative and may vary based on experimental conditions.
Elucidation of Hydrazone E/Z Isomerism and Tautomeric Forms
The hydrazone linkage (-C=N-NH-) in this compound can exist as geometric isomers (E/Z) and potentially as different tautomers. researchgate.net NMR spectroscopy is instrumental in identifying the predominant form in solution. The less sterically hindered E isomer is typically the more stable and abundant form for N-acylhydrazones. nih.gov The presence of minor isomers can be detected by the appearance of a second, less intense set of signals in the NMR spectra. The determination of the specific isomer can be aided by Nuclear Overhauser Effect (NOE) experiments, which reveal through-space proximity between protons. For instance, an NOE between the imine proton (N=CH) and a proton on the phthalazine (B143731) ring would be indicative of a specific geometric arrangement.
Conformational Analysis of the Lactose Glycosidic Linkages in Solution
The flexibility of the β-(1→4) glycosidic linkage between the galactose and glucose units allows for a range of conformations in solution. nih.gov The preferred conformation is influenced by various factors, including the bulky phthalazin-hydrazone substituent. NMR parameters such as coupling constants (³J) across the glycosidic bond and NOEs between protons on adjacent sugar rings provide critical distance and dihedral angle information. This data, often combined with computational modeling, helps to define the conformational space sampled by the lactose moiety. mdpi.com
Stereochemical Assignment through Advanced Techniques (e.g., NOESY, ROESY)
Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful NMR techniques for determining the stereochemistry and spatial proximity of atoms within a molecule. columbia.edunanalysis.com These experiments detect correlations between protons that are close in space, typically within 5 Å. nanalysis.com For this compound, NOESY or ROESY spectra can confirm the stereochemical configuration of the sugar moieties and elucidate the three-dimensional arrangement of the phthalazin-hydrazone group relative to the lactose unit. The choice between NOESY and ROESY often depends on the molecular weight of the compound, with ROESY being particularly useful for medium-sized molecules where the NOE may be close to zero. columbia.edublogspot.com
Single Crystal X-ray Diffraction Studies
Single crystal X-ray diffraction provides the most precise and unambiguous determination of the molecular structure of a compound in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional model of the molecule can be constructed, revealing bond lengths, bond angles, and torsional angles.
Determination of Solid-State Molecular Geometry and Conformation
Interactive Table: Representative Crystallographic Data for a Hydrazone Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.34 |
| b (Å) | 11.98 |
| c (Å) | 12.73 |
| α (°) | 90 |
| β (°) | 107.96 |
| γ (°) | 90 |
| Volume (ų) | 1490.5 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.450 |
| R-factor | 0.045 |
Note: This data is representative of a hydrazone derivative and serves as an illustrative example. mdpi.com
Analysis of Intermolecular Interactions and Crystal Packing Motifs
A definitive analysis of the crystal packing and intermolecular interactions of this compound would necessitate single-crystal X-ray diffraction data, which is not currently available in published literature. However, based on the molecular structure, several key interactions can be predicted to govern its solid-state assembly. The lactose moiety, with its numerous hydroxyl groups, is a strong donor for hydrogen bonds. The phthalazine ring, a nitrogen-containing heterocycle, and the hydrazone linkage provide multiple acceptor sites for hydrogen bonds.
Hydrogen Bonding Networks within the Crystalline Lattice
The hydrogen bonding network is expected to be a critical determinant of the crystalline lattice of this compound. The lactose unit contains a multitude of hydroxyl (-OH) groups, each capable of acting as both a hydrogen bond donor and acceptor. The hydrazone moiety (-C=N-NH-) provides both a donor (N-H) and acceptor (C=N) site. The nitrogen atoms within the phthalazine ring system also serve as hydrogen bond acceptors.
Consequently, a complex three-dimensional network of intermolecular and potentially intramolecular hydrogen bonds is predicted. These interactions would likely involve:
Inter-sugar interactions: Hydrogen bonds between the hydroxyl groups of lactose moieties on neighboring molecules.
Sugar-phthalazine interactions: Hydrogen bonds connecting the lactose hydroxyl groups to the nitrogen atoms of the phthalazine ring.
Hydrazone-mediated interactions: The N-H group of the hydrazone linking to an oxygen atom of a lactose hydroxyl group or a nitrogen atom of a phthalazine ring on an adjacent molecule.
This extensive hydrogen bonding would be expected to result in a highly ordered and stable crystalline structure.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Bonding Character
Vibrational spectroscopy offers a powerful tool for the characterization of this compound by identifying its key functional groups.
FT-IR Spectroscopy: The infrared spectrum of this compound is expected to show a combination of bands characteristic of both the lactose and the phthalazinyl-hydrazone portions.
O-H Stretching: A broad and intense band in the region of 3500-3200 cm⁻¹ would be indicative of the numerous hydroxyl groups of the lactose moiety, involved in hydrogen bonding.
N-H Stretching: A sharper band around 3300-3100 cm⁻¹ can be attributed to the N-H stretch of the hydrazone group.
C-H Stretching: Bands in the 3000-2800 cm⁻¹ region would correspond to the C-H stretching vibrations of the aliphatic C-H groups in the lactose sugar rings and the aromatic C-H on the phthalazine ring.
C=N Stretching: A characteristic band for the hydrazone C=N double bond is expected in the 1650-1580 cm⁻¹ range.
C=C Stretching: Aromatic C=C stretching vibrations from the phthalazine ring would appear in the 1600-1450 cm⁻¹ region.
C-O Stretching: Strong bands in the 1200-1000 cm⁻¹ region would be due to the C-O stretching of the numerous alcohol and ether linkages within the lactose unit.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations of the phthalazine moiety are expected to give rise to strong signals. The C=N stretching of the hydrazone is also Raman active. The lactose portion of the molecule would exhibit characteristic C-O-H bending modes, such as the one observed for lactose around 1087 cm⁻¹. Differences in the Raman spectra between crystalline and amorphous forms could potentially be used to assess the degree of crystallinity.
A detailed comparative analysis of the FT-IR and Raman spectra would allow for a comprehensive assignment of the vibrational modes and provide insight into the molecular structure and bonding.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis
High-resolution mass spectrometry (HRMS) is essential for the unambiguous confirmation of the molecular formula of this compound. By providing a highly accurate mass measurement of the molecular ion, HRMS can distinguish its elemental composition from other potential formulas with the same nominal mass.
The fragmentation pattern observed in the mass spectrum would offer valuable structural information. Key fragmentation pathways can be hypothesized:
Glycosidic Bond Cleavage: The most prominent fragmentation would likely involve the cleavage of the glycosidic bond linking the two monosaccharide units of lactose (glucose and galactose). This would result in fragment ions corresponding to the individual sugar units and the phthalazinyl-hydrazone-modified sugar.
Cleavage of the Hydrazone Linkage: Fragmentation could occur at the C=N or N-N bond of the hydrazone linker, leading to ions representing the phthalazine moiety and the lactose-derived portion separately.
Loss of Water: Dehydration, or the sequential loss of water molecules from the sugar backbone, is a common fragmentation pathway for carbohydrates and would be expected to be observed.
| Compound Name |
| This compound |
| Lactose |
| Hydralazine Lactosone Ring-opened Adduct |
| Glucose |
| Galactose |
Interactive Data Table: Predicted Spectroscopic Data
| Spectroscopic Technique | Predicted Peak/Region (cm⁻¹ for IR/Raman) | Assignment |
| FT-IR | 3500-3200 (broad) | O-H stretching (lactose hydroxyls) |
| FT-IR | 3300-3100 | N-H stretching (hydrazone) |
| FT-IR | 1650-1580 | C=N stretching (hydrazone) |
| FT-IR | 1600-1450 | C=C stretching (phthalazine ring) |
| FT-IR | 1200-1000 | C-O stretching (lactose ether and alcohol groups) |
| Raman | ~1087 | C-O-H bending mode (lactose moiety) |
| HRMS | m/z ~485.1856 | [M+H]⁺ ion, confirming molecular formula C₂₀H₂₈N₄O₁₀ |
| HRMS Fragmentation | - | Cleavage of glycosidic bond, hydrazone linkage, and loss of water molecules |
Spectroscopic Properties and Photophysical Behavior
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a fundamental technique employed to probe the electronic transitions within a molecule. For organic compounds featuring extended π-systems and heteroatoms with non-bonding electrons, such as Lactose (B1674315) N-(Phthalazin-8-yl)-hydrazone, this method elucidates the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum.
Analysis of Electronic Transitions (π→π* and n→π*)
The UV-Vis spectrum of a molecule like Lactose N-(Phthalazin-8-yl)-hydrazone is primarily shaped by two types of electronic transitions: π→π* and n→π. The π→π transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These transitions are typically of high energy and result in strong absorption bands. In conjugated systems, such as the phthalazine (B143731) and hydrazone moieties, these transitions are particularly prominent.
The n→π* transitions, on the other hand, involve the promotion of an electron from a non-bonding (n) orbital, typically located on a heteroatom like nitrogen, to a π* antibonding orbital. These transitions are generally of lower energy and have a lower probability of occurrence, leading to weaker absorption bands compared to π→π* transitions. The presence of nitrogen atoms in the phthalazine ring and the hydrazone linkage of this compound provides sites for such n→π* transitions.
The specific wavelengths at which these absorptions occur are characteristic of the molecule's structure. For hydrazone derivatives, the electronic transitions can be influenced by the nature of the aromatic or heterocyclic ring system attached to the hydrazone group.
Solvatochromic Effects and Polarity Dependence of Electronic Transitions
Solvatochromism describes the change in the position, and sometimes intensity, of a molecule's UV-Vis absorption bands as the polarity of the solvent is altered. This phenomenon provides critical information about the change in the dipole moment of the molecule upon electronic excitation.
For this compound, the polarity of the solvent can differentially stabilize the ground and excited states, leading to shifts in the absorption maxima. A bathochromic shift (red shift) to longer wavelengths is observed when the excited state is more polar than the ground state and is better stabilized by a polar solvent. Conversely, a hypsochromic shift (blue shift) to shorter wavelengths occurs when the ground state is more stabilized by the polar solvent.
The study of solvatochromic effects on hydrazone dyes has shown that the electronic transitions, particularly intramolecular charge transfer (ICT) bands, are sensitive to the solvent environment. researchgate.net For instance, an increase in solvent polarity can lead to a red shift in the absorption spectrum, indicating a more polar excited state. researchgate.net This behavior is often associated with the π→π* transitions in conjugated systems.
| Solvent | Polarity Index | Observed Shift (Hypothetical) | λmax (nm) (Hypothetical) |
|---|---|---|---|
| Hexane | 0.1 | - | 350 |
| Toluene | 2.4 | Bathochromic | 355 |
| Dichloromethane | 3.1 | Bathochromic | 362 |
| Acetone | 5.1 | Bathochromic | 370 |
| Ethanol (B145695) | 5.2 | Bathochromic | 375 |
| Methanol | 6.6 | Bathochromic | 378 |
| Water | 10.2 | Bathochromic | 385 |
Fluorescence Spectroscopy
Fluorescence spectroscopy is a powerful tool for investigating the photoluminescent properties of molecules. It provides information about the emission of light from a substance that has absorbed light or other electromagnetic radiation.
Quantum Yield and Fluorescence Lifetime Measurements
The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A higher quantum yield indicates a more fluorescent compound. For hydrazone derivatives, the quantum yield can be significantly influenced by the molecular structure and the solvent. Generally, rigid structures and the absence of non-radiative decay pathways lead to higher quantum yields.
The fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state by emitting a photon. It is an intrinsic property of a fluorophore and can be affected by various factors, including the presence of quenchers and the solvent environment.
| Solvent | Quantum Yield (ΦF) (Hypothetical) | Fluorescence Lifetime (τ) (ns) (Hypothetical) |
|---|---|---|
| Hexane | 0.15 | 2.1 |
| Toluene | 0.12 | 1.8 |
| Dichloromethane | 0.08 | 1.5 |
| Ethanol | 0.05 | 1.2 |
| Water | 0.01 | 0.5 |
Excitation and Emission Spectral Characteristics
The excitation spectrum is the plot of fluorescence intensity versus the excitation wavelength, while the emission spectrum is the plot of fluorescence intensity versus the emission wavelength. The shape of the excitation spectrum is often a mirror image of the absorption spectrum. The difference in wavelength between the absorption maximum and the emission maximum is known as the Stokes shift . A larger Stokes shift is generally desirable for fluorescence applications to minimize self-absorption.
For hydrazone-based compounds, the excitation and emission maxima are dependent on the extent of conjugation and the electronic nature of the substituents. Electron-donating groups tend to cause a red shift in both the absorption and emission spectra, while electron-withdrawing groups can have the opposite effect.
Influence of Structural Modifications on Photoluminescent Properties
The photoluminescent properties of this compound can be tuned by making structural modifications to the molecule. Introducing different substituents on the phthalazine ring or modifying the hydrazone linkage can alter the electronic properties and, consequently, the fluorescence behavior.
For example, the introduction of electron-donating groups can enhance the intramolecular charge transfer character, often leading to an increase in the Stokes shift and a red shift in the emission spectrum. Conversely, incorporating electron-withdrawing groups can lead to a blue shift. The rigidity of the molecular structure also plays a crucial role; restricting intramolecular rotations can minimize non-radiative decay pathways and enhance the fluorescence quantum yield. Studies on similar hydrazone systems have shown that the presence of certain functional groups can significantly impact their fluorescence quantum yields and emission wavelengths. nih.gov
Circular Dichroism (CD) Spectroscopy for Chiral Conformation of the Lactose Moiety
Circular Dichroism (CD) spectroscopy is a powerful analytical technique for investigating the chiral properties of molecules. In the context of this compound, CD spectroscopy provides valuable insights into the conformational intricacies of the stereochemically rich lactose moiety and its electronic interactions with the phthalazinyl-hydrazone chromophore. Due to the absence of direct experimental CD spectra for this compound in published literature, this section will discuss the anticipated spectroscopic features based on the analysis of structurally related sugar hydrazones and glycosylamines.
The CD spectrum of this compound is expected to exhibit distinct signals in both the far-ultraviolet (UV) and near-UV regions. The lactose portion of the molecule, being a chiral carbohydrate, will inherently contribute to the CD spectrum, primarily in the far-UV region (below 240 nm). These signals arise from the electronic transitions of the acetal (B89532) and hydroxyl groups within the sugar rings. The sign and magnitude of these Cotton effects are highly sensitive to the conformation of the pyranose rings and the stereochemistry of the glycosidic linkage.
The phthalazinyl-hydrazone segment constitutes the principal chromophore in the molecule and is expected to dominate the near-UV region of the CD spectrum (above 240 nm). The electronic transitions of this aromatic system, such as π → π* and n → π* transitions, will become optically active due to the chiral environment imposed by the covalently attached lactose moiety. The resulting induced CD signals provide information about the spatial arrangement of the lactose residue relative to the planar phthalazinyl-hydrazone system.
It is anticipated that the CD spectrum would display characteristic bands that can be correlated with specific conformational features. For instance, positive or negative Cotton effects in the 250-350 nm range would likely be associated with the helicity of the interaction between the sugar and the chromophore. The precise nature of these bands is dependent on the torsional angles between the lactose and the phthalazinyl-hydrazone moieties.
A hypothetical representation of the key CD spectroscopic data for this compound, based on analogous compounds, is presented in the table below.
| Wavelength (nm) | Molar Ellipticity (deg·cm²·dmol⁻¹) | Transition Assignment (Tentative) | Conformational Inference |
| ~210 | Positive | Far-UV transitions of lactose moiety | Conformation of pyranose rings |
| ~255 | Negative | π → π* transition of phthalazine ring | Induced chirality from lactose |
| ~280 | Positive | π → π* transition of phthalazine ring | Spatial arrangement of chromophore |
| ~320 | Weakly Positive | n → π* transition of hydrazone | Orientation of the hydrazone group |
It is important to emphasize that this data is illustrative and serves to highlight the expected regions of CD activity and their potential structural interpretations. Experimental verification is necessary to confirm these predictions and to fully elucidate the chiroptical properties and conformational preferences of this compound.
Theoretical and Computational Chemistry
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the properties of molecules and materials.
Geometry Optimization and Energetic Profiling
Geometry optimization is a fundamental computational procedure that aims to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For Lactose (B1674315) N-(Phthalazin-8-yl)-hydrazone, this process would involve systematically adjusting the bond lengths, bond angles, and dihedral angles to find the lowest energy conformation. The resulting optimized geometry provides a clear picture of the molecule's preferred shape.
Energetic profiling involves calculating the relative energies of different conformations or isomers of the molecule. By mapping the potential energy surface, researchers can identify various local minima (stable conformers) and the transition states that connect them. This information is crucial for understanding the molecule's flexibility and the energy barriers to conformational changes.
Table 1: Hypothetical Energetic Profile of Lactose N-(Phthalazin-8-yl)-hydrazone Conformers This table is illustrative and does not represent actual experimental or calculated data.
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle(s) (°) |
|---|---|---|
| Global Minimum | 0.00 | 178.5 (C=N-N-C) |
| Local Minimum 1 | 1.25 | 65.2 (C-O-C-C) |
| Local Minimum 2 | 2.50 | -70.8 (C-C-N-N) |
| Transition State 1 | 5.80 | 120.3 (C=N-N-C) |
Electronic Structure Analysis (HOMO-LUMO Energies, Energy Gap, Natural Bond Orbitals)
The electronic structure of a molecule governs its reactivity and spectroscopic properties. DFT calculations provide valuable information about the distribution of electrons within the molecule.
HOMO-LUMO Energies and Energy Gap: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity.
Natural Bond Orbitals (NBO): NBO analysis provides a localized picture of the bonding in a molecule. It transforms the delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This analysis can reveal details about charge transfer interactions, hyperconjugation, and the nature of the chemical bonds within this compound.
Table 2: Hypothetical Electronic Properties of this compound This table is illustrative and does not represent actual experimental or calculated data.
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.25 |
| LUMO Energy | -1.80 |
| HOMO-LUMO Gap | 4.45 |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Maxima)
DFT calculations can be used to predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model or to aid in the interpretation of experimental spectra.
NMR Chemical Shifts: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts for ¹H and ¹³C atoms can be performed. By comparing the calculated shifts with experimental data, it is possible to confirm the structure of the molecule and assign the signals in the NMR spectrum.
UV-Vis Maxima: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum of a molecule. This allows for the calculation of the wavelengths of maximum absorption (λmax), which correspond to electronic transitions between molecular orbitals. These predictions can be compared with experimental UV-Vis spectra to understand the electronic transitions responsible for the observed absorption bands.
Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound This table is illustrative and does not represent actual experimental or calculated data.
| Spectroscopic Parameter | Calculated Value | Experimental Value |
|---|---|---|
| ¹H NMR (ppm, selected proton) | 7.85 | 7.92 |
| ¹³C NMR (ppm, selected carbon) | 145.2 | 144.8 |
| UV-Vis λmax (nm) | 310 | 315 |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide a detailed view of the dynamic behavior of a system.
Conformational Dynamics in Solution
While DFT calculations provide information about the static, minimum-energy structures of a molecule, MD simulations can explore its dynamic behavior in a more realistic environment, such as in a solvent. For this compound, an MD simulation would track the movements of all atoms in the molecule and the surrounding solvent molecules over a period of time. This allows for the study of:
Conformational changes: How the molecule flexes and changes its shape over time.
Flexibility of different parts of the molecule: Identifying which regions of the molecule are more rigid and which are more flexible.
Intermolecular interactions: How the molecule interacts with solvent molecules.
Solvent Effects on Molecular Structure and Behavior
The solvent can have a significant impact on the structure and behavior of a solute molecule. MD simulations explicitly include solvent molecules, allowing for a detailed investigation of these effects. For this compound, MD simulations in an aqueous environment could reveal:
Hydration shell: The arrangement of water molecules around the solute.
Hydrogen bonding: The formation and breaking of hydrogen bonds between the molecule and water.
Solvent-induced conformational preferences: How the presence of the solvent influences the preferred shape of the molecule.
By analyzing the trajectory from an MD simulation, it is possible to understand how the solvent environment modulates the conformational landscape and dynamic properties of this compound.
Quantitative Structure-Property Relationship (QSPR) Studies
QSPR models are developed to establish a mathematical relationship between the structural features of a molecule and its properties. For a molecule like this compound, with its distinct lactose, phthalazine (B143731), and hydrazone moieties, QSPR can offer predictions for a range of attributes.
The physicochemical properties of this compound are crucial for understanding its behavior in various chemical and biological systems. QSPR models can predict these properties by correlating them with a set of molecular descriptors.
Redox Potentials: The redox behavior of this compound is influenced by the electron-donating and electron-withdrawing groups within its structure. The hydrazone linkage and the nitrogen-rich phthalazine ring are electrochemically active. QSPR studies on similar hydrazone-containing compounds have demonstrated that descriptors related to electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are effective in predicting their redox potentials. researchgate.netnih.govmdpi.comchemrxiv.org Electrochemical studies on related hydrazones indicate that they can undergo both oxidation and reduction processes. mdpi.combeilstein-journals.org
Table 1: Predicted Physicochemical Attributes of this compound using QSPR Models
| Physicochemical Attribute | Predicted Value | Key Influencing Structural Moieties |
| Partition Coefficient (log P) | < 0 | Lactose (hydrophilic), Phthalazine (lipophilic) |
| Redox Potential (Oxidation) | +0.8 to +1.2 V | Hydrazone linkage, Phthalazine ring |
| Redox Potential (Reduction) | -0.6 to -1.0 V | Phthalazine ring, Hydrazone linkage |
Note: The values presented in this table are hypothetical and based on the expected contributions of the structural moieties as predicted by general QSPR principles for similar compounds. They serve as illustrative examples of the data that would be generated from a specific computational study.
QSPR models can also be employed to correlate molecular descriptors with the spectroscopic and photophysical properties of this compound.
Spectroscopic Properties: The absorption and emission spectra of hydrazones are influenced by their electronic structure. mdpi.commdpi.comnih.gov QSPR models can predict the maximum absorption wavelength (λmax) by correlating it with descriptors that represent the electronic transitions within the molecule. For this compound, the π-systems of the phthalazine ring and the hydrazone linkage are the primary chromophores.
Photophysical Properties: Properties such as fluorescence quantum yield and lifetime can also be predicted using QSPR. The presence of the bulky lactose group may influence the excited-state geometry and relaxation pathways, thereby affecting these properties.
Table 2: Predicted Correlation of Molecular Descriptors with Spectroscopic and Photophysical Properties
| Property | Correlated Molecular Descriptors | Predicted Trend |
| λmax (UV-Vis Absorption) | HOMO-LUMO gap, Molecular polarizability | Lower HOMO-LUMO gap leads to a red-shift (higher λmax) |
| Fluorescence Quantum Yield | Torsional angles, Number of rotatable bonds | Increased conformational flexibility may decrease quantum yield |
| Excited State Lifetime | Spin-orbit coupling, Non-radiative decay rates | Presence of heteroatoms may influence intersystem crossing rates |
Note: This table illustrates the types of correlations that would be investigated in a QSPR study of this compound. The predicted trends are based on established principles in computational chemistry.
Non-Linear Optical (NLO) Properties Prediction
Non-linear optical (NLO) materials have applications in various fields, including telecommunications and optical computing. Hydrazone derivatives have been investigated for their NLO properties due to the presence of a donor-π-acceptor system within their structure. researchgate.netnih.gov
In this compound, the phthalazine moiety can act as an electron-accepting group, while the hydrazone linkage and potentially the lactose group can be part of the π-conjugated bridge and donor system. Computational methods, particularly DFT, are used to predict the NLO properties of molecules by calculating their hyperpolarizability (β). researchgate.net
A computational study of this compound would involve optimizing its geometry and then calculating the static and dynamic hyperpolarizabilities. The magnitude of the first hyperpolarizability (β) is a key indicator of a molecule's second-order NLO response. The results would likely show a significant NLO response due to intramolecular charge transfer from the donor to the acceptor parts of the molecule.
Table 3: Predicted Non-Linear Optical (NLO) Properties
| NLO Property | Computational Method | Predicted Outcome |
| First Hyperpolarizability (β) | DFT (e.g., B3LYP/6-31G(d)) | Significant non-zero value, indicating potential second-order NLO activity. |
| Molecular Polarizability (α) | DFT | Anisotropic, with the largest component along the long axis of the molecule. |
Note: The predicted outcomes in this table are qualitative and based on the general NLO properties of similar hydrazone derivatives. Specific numerical values would require a dedicated computational investigation.
Chemical Reactivity and Transformational Chemistry
Reactivity of the Hydrazone Linkage
The C=N double bond of the hydrazone group is the most reactive site for many chemical transformations, including hydrolysis, reduction, oxidation, and cycloaddition reactions.
The hydrazone linkage is susceptible to hydrolysis, reverting to its constituent carbonyl compound (lactose) and hydrazine (B178648) (1-hydrazinophthalazine). This reaction is reversible and its equilibrium position is highly dependent on the pH of the medium. acs.orguni-muenchen.de The hydrolysis of hydrazones is generally catalyzed by acid. uni-muenchen.denih.gov The mechanism involves the protonation of one of the nitrogen atoms, which increases the electrophilicity of the carbon atom, facilitating the nucleophilic attack by water to form a carbinolamine intermediate. nih.govraineslab.com Subsequent breakdown of this intermediate yields the final products.
The rate of hydrolysis is significantly influenced by the electronic nature of the substituents on both the carbonyl and hydrazine components. nih.govresearchgate.net For Lactose (B1674315) N-(Phthalazin-8-yl)-hydrazone, the phthalazine (B143731) ring acts as an electron-withdrawing group, which can influence the rate of hydrolysis. Studies on analogous systems show that hydrolysis rates are slowest at neutral to slightly basic pH and increase significantly under acidic conditions. uni-muenchen.denih.gov The general pH-rate profile for hydrazone hydrolysis shows a distinct V-shape, indicating both acid and, in some cases, base catalysis.
Table 1: Representative Half-lives (t½) for Hydrolysis of Various Hydrazones at Different pH values This table presents data for model hydrazone compounds to illustrate general stability trends, as specific kinetic data for Lactose N-(Phthalazin-8-yl)-hydrazone is not available.
| Hydrazone Type | pD 5.0 | pD 7.0 | pD 9.0 |
| Alkylhydrazone | 1.3 h | 12 h | 110 h |
| Acylhydrazone | 2.5 h | 25 h | 240 h |
| Semicarbazone | 4.8 h | 40 h | 350 h |
| (Data adapted from kinetic studies on isostructural pivalaldehyde hydrazones. nih.gov) |
Reductive Transformations: The hydrazone group can be reduced to the corresponding hydrazine. A particularly significant reaction is the Wolff-Kishner reduction, which converts the C=N bond of a hydrazone into a methylene (B1212753) (-CH2-) group under strongly basic conditions at high temperatures. wikipedia.orglibretexts.org This reaction proceeds via the formation of a hydrazone, followed by deprotonation by a strong base (like KOH in ethylene (B1197577) glycol) to generate a diimide anion intermediate. wikipedia.orgmasterorganicchemistry.com This intermediate then collapses with the evolution of nitrogen gas (N₂) to form a carbanion, which is subsequently protonated by the solvent to yield the alkane. masterorganicchemistry.comstackexchange.com Applying this to this compound would theoretically result in the formation of a lactose derivative linked to the phthalazine moiety via a -CH₂-NH- linkage.
Oxidative Transformations: Hydrazones can undergo a variety of oxidative reactions. A common reagent for this purpose is lead tetraacetate (LTA). researchgate.netrsc.orgbenthamscience.com The oxidation of hydrazones with LTA can lead to the formation of azoacetates or, through the elimination of acetic acid, diazo compounds. researchgate.net In the context of phthalazinyl hydrazones, oxidative reactions are particularly important for intramolecular cyclization. For instance, the oxidation of 1-phthalazinyl hydrazones can lead to the formation of a fused triazole ring system, a reaction that provides a direct route to 3-substituted- Current time information in Asia/Manila.longdom.orgresearchgate.nettriazolo[3,4-a]phthalazines. chesci.com This transformation is a powerful tool for synthesizing more complex heterocyclic structures from the hydrazone precursor.
The most prominent reaction of phthalazinyl hydrazones is their use as precursors for the synthesis of fused heterocyclic systems. The intramolecular oxidative cyclization mentioned above is a key example, yielding the stable Current time information in Asia/Manila.longdom.orgresearchgate.nettriazolo[3,4-a]phthalazine core. ekb.egnih.gov This reaction typically proceeds by oxidation, which facilitates an intramolecular electrophilic attack of the hydrazone nitrogen onto the adjacent nitrogen of the phthalazine ring, followed by aromatization. researchgate.net This transformation is synthetically valuable for creating complex, biologically relevant scaffolds. ekb.egresearchgate.net
Additionally, the hydrazone linkage can be a precursor for species that participate in 1,3-dipolar cycloadditions. For example, oxidation of the hydrazone can generate nitrilimines, which are 1,3-dipoles. rsc.org These intermediates can react with various dipolarophiles (such as alkenes or alkynes) in a [3+2] cycloaddition to form five-membered heterocyclic rings like pyrazolines or pyrazoles. chesci.com Furthermore, nitrones derived from sugar aldehydes have been shown to undergo 1,3-dipolar cycloadditions to form isoxazolidines. researchgate.netmdpi.comrsc.orgrsc.org This suggests that this compound could potentially be converted into a nitrone and used in similar cycloaddition reactions to generate complex glycomimetic structures.
Functional Group Interconversions on the Phthalazine Moiety
The phthalazine ring itself is an aromatic heterocycle that can undergo functional group transformations, provided the reaction conditions are compatible with the hydrazone and lactose moieties. A key strategy for modifying the phthalazine core involves nucleophilic aromatic substitution (SNAr). acs.org If the phthalazine ring bears a suitable leaving group, such as a halogen (e.g., chlorine), it can be displaced by a variety of nucleophiles. longdom.orgnih.gov
For example, 1-chlorophthalazine (B19308) derivatives readily react with amines, alkoxides, and other nucleophiles to yield 1-substituted products. acs.orgnih.gov Therefore, if this compound were synthesized from a chloro-substituted phthalazine precursor, the remaining chloro group could be replaced. This allows for the introduction of diverse functionalities onto the phthalazine core, enabling the synthesis of a library of analogues with modified properties.
Role of the Lactose Moiety in Influencing Overall Reactivity
Solubility: The most immediate effect of the polyhydroxylated lactose group is the dramatic increase in aqueous solubility compared to a non-glycosylated phthalazinyl hydrazone. nih.gov This can alter reaction kinetics and the choice of solvent systems for chemical transformations.
Steric Hindrance: The lactose unit is sterically demanding. This bulk can hinder the approach of reagents to the hydrazone linkage or the phthalazine ring, potentially slowing down reaction rates or influencing the regioselectivity and stereoselectivity of certain transformations. researchgate.net
Electronic Effects: The sugar is linked to the hydrazone via the anomeric carbon, forming an O-glycosidic bond within the hydrazone structure itself. The oxygen atom can exert an electron-donating effect through resonance, which could modulate the reactivity of the C=N double bond.
Chirality: The lactose moiety contains multiple stereocenters, making this compound a chiral molecule. This inherent chirality can be exploited in asymmetric synthesis, potentially directing the stereochemical outcome of reactions at or near the hydrazone center.
Catalytic Applications of the Compound (e.g., as a Ligand in Organometallic Catalysis)
Hydrazones are a well-established class of ligands in coordination chemistry due to the presence of multiple donor atoms (the two nitrogen atoms of the hydrazone and often other nearby functional groups). jptcp.comjocpr.com They can coordinate to metal ions in various modes, including monodentate, bidentate, or tridentate fashions. researchgate.netrsc.org
This compound is an excellent candidate for a multidentate ligand. It possesses a rich array of potential coordination sites:
The two nitrogen atoms of the hydrazone linkage.
The two nitrogen atoms of the phthalazine ring system.
The numerous hydroxyl oxygen atoms on the lactose moiety.
This combination of N and O donor atoms allows the molecule to act as a chelating or bridging ligand to form stable metal complexes. nih.govmdpi.comnih.gov Phthalazine-based ligands are known to form binuclear metal complexes that have shown utility in catalysis. mdpi.com The coordination of this compound to transition metals (such as palladium, copper, nickel, or cobalt) could yield novel organometallic complexes. researchgate.netnih.gov These complexes could potentially be explored for catalytic applications in reactions such as cross-coupling, oxidation, or reduction, where the chiral lactose backbone could induce enantioselectivity.
Coordination Chemistry and Metal Ion Interactions
Ligand Binding Studies with Transition Metal Ions
Detailed ligand binding studies for Lactose (B1674315) N-(Phthalazin-8-yl)-hydrazone with transition metal ions have not been reported in the reviewed scientific literature. While the general principles of hydrazone and phthalazine (B143731) coordination are well-established, the specific behavior of this compound remains uncharacterized.
Chelation Behavior of the Hydrazone and Phthalazine N-Donors
No published studies specifically describe the chelation behavior of Lactose N-(Phthalazin-8-yl)-hydrazone. Generally, phthalazine-based hydrazones can act as powerful nitrogen chelators, utilizing nitrogen atoms from both the phthalazine ring and the hydrazone moiety to bind to a metal center. researchgate.netmdpi.com The mode of coordination can vary depending on the metal ion and reaction conditions. mdpi.com However, without experimental evidence, the precise chelation pattern for this specific ligand cannot be confirmed.
Stoichiometry and Stability of Metal-Lactose N-(Phthalazin-8-yl)-hydrazone Complexes
There is no available data regarding the stoichiometry or stability constants of metal complexes formed with this compound. Such studies are crucial for understanding the thermodynamics of complex formation and for potential applications in areas like analytical chemistry or medicine.
Structural Characterization of Metal Complexes (e.g., X-ray Crystallography)
A search of crystallographic databases and the broader scientific literature did not yield any X-ray crystal structures for metal complexes of this compound. While X-ray diffraction has been used to characterize complexes of other hydrazone mdpi.comresearchgate.net and phthalazine-based ligands, researchgate.netmdpi.com this specific compound's complexes have not been structurally elucidated.
Influence of Lactose Moiety on Metal Ion Selectivity and Binding Affinity
The influence of the lactose moiety on the metal ion selectivity and binding affinity of N-(Phthalazin-8-yl)-hydrazone has not been investigated in published research. The bulky and hydrophilic nature of the lactose group, with its numerous hydroxyl groups, could potentially influence the steric and electronic properties of the ligand, thereby affecting its interaction with different metal ions. However, without comparative studies, any such influence remains speculative.
Spectroscopic Probes for Metal Ion Detection and Sensing Mechanisms (excluding in vivo applications)
There are no reports on the use of this compound as a spectroscopic probe for metal ion detection. Hydrazone-based compounds are often explored as chemosensors due to changes in their spectroscopic properties (e.g., UV-Vis or fluorescence) upon metal binding. nih.gov However, the sensing capabilities and mechanisms for this particular compound have not been documented.
Magnetic Properties of Metal-Lactose N-(Phthalazin-8-yl)-hydrazone Complexes
The magnetic properties of metal complexes with this compound have not been reported. The magnetic behavior of transition metal complexes is determined by the electron configuration of the metal ion and the geometry of the complex. researchgate.netgcnayanangal.comuomustansiriyah.edu.iq Studies on other hydrazone complexes have shown a range of magnetic properties depending on the coordinated metal ion. chemistryjournal.net However, no such data is available for complexes of the title compound.
Supramolecular Chemistry and Self Assembly
Non-Covalent Interactions Governing Assembly
The self-assembly of Lactose (B1674315) N-(Phthalazin-8-yl)-hydrazone is primarily dictated by a concert of non-covalent forces. The lactose unit, with its multiple hydroxyl (-OH) groups, is a potent source of hydrogen bonding . These groups can act as both hydrogen bond donors and acceptors, leading to the formation of intricate intermolecular networks. The phthalazine (B143731) ring, being an aromatic system, can participate in π-π stacking interactions, where the electron-rich aromatic rings of adjacent molecules align, contributing to the stability of the assembly. Furthermore, the nitrogen atoms within the phthalazine ring and the hydrazone linkage can also act as hydrogen bond acceptors. The interplay of these interactions—hydrogen bonding being highly directional and specific, and π-π stacking providing cohesive forces—is crucial in determining the final supramolecular architecture. In related hydrazone derivatives, the formation of inverted dimers through N-H---N hydrogen bonds has been observed, and these dimers can be further connected by other non-classical interactions.
Host-Guest Chemistry with Synthetic Receptors
The field of host-guest chemistry explores the complexation of a "guest" molecule within the cavity of a "host" molecule. Lactose N-(Phthalazin-8-yl)-hydrazone, with its distinct structural domains, presents interesting possibilities as a guest molecule for various synthetic receptors.
Macrocycles: The aromatic phthalazine portion of the molecule could be encapsulated within the hydrophobic cavity of macrocyclic hosts like cyclodextrins or calixarenes. The binding would be driven by hydrophobic interactions and potentially stabilized by hydrogen bonding between the host's rim hydroxyl groups and the guest's polar functionalities. The lactose moiety would likely remain outside the cavity, providing aqueous solubility and potential for further interactions. Recent research on hydrazone-based bispyridinium macrocycles has demonstrated their ability to form stable inclusion complexes with electron-rich aromatic guests in aqueous media nih.gov.
Dendrimers: Dendrimers, with their well-defined, multivalent structures, could act as hosts for this compound. The guest molecules could bind to the periphery of the dendrimer through hydrogen bonding or be encapsulated within its internal cavities, depending on the dendrimer's architecture and chemical nature.
The table below summarizes potential host-guest interactions:
| Host Type | Potential Binding Site on Guest | Driving Forces for Interaction |
| Cyclodextrins | Phthalazine ring | Hydrophobic interactions, van der Waals forces |
| Calixarenes | Phthalazine ring | π-π stacking, hydrophobic interactions |
| Cucurbiturils | Phthalazine ring | Ion-dipole, hydrophobic interactions |
| Dendrimers | Lactose unit (surface), Phthalazine (interior) | Hydrogen bonding, hydrophobic interactions |
Dynamic Covalent Chemistry Involving the Hydrazone Bond
The hydrazone bond in this compound is a key feature that allows for the application of dynamic covalent chemistry (DCC). nih.gov This type of chemistry utilizes reversible reactions to form adaptable systems that can respond to external stimuli. The formation of the hydrazone bond is reversible, particularly under acidic conditions, allowing for the exchange of molecular components. researchgate.net
This dynamic nature has several important implications:
Self-Healing Materials: If this compound were incorporated as a cross-linker in a polymer network, the reversible nature of the hydrazone bond could impart self-healing properties to the material. nih.gov
Dynamic Combinatorial Libraries: The reversible formation of the hydrazone allows it to be used in the generation of dynamic combinatorial libraries (DCLs). nih.gov In the presence of a biological target, the equilibrium can be shifted to favor the formation and amplification of the best-binding library member. nih.gov The kinetics of hydrazone exchange are typically optimal at acidic pH but can be enhanced at near-neutral pH through the use of catalysts or by incorporating specific functional groups within the molecule. rsc.org
Stimuli-Responsive Systems: The pH-sensitivity of the hydrazone bond means that systems based on this compound could be designed to assemble or disassemble in response to changes in pH. researchgate.netresearchgate.net
The table below outlines the key features of the dynamic covalent chemistry of the hydrazone bond:
| Feature | Description | Potential Application |
| Reversibility | The hydrazone bond can be formed and broken under specific conditions (e.g., acidic pH). | Self-healing materials, adaptable networks. nih.gov |
| Component Exchange | The constituent aldehyde/ketone and hydrazine (B178648) can be exchanged with other molecules in the system. | Dynamic combinatorial libraries for drug discovery. nih.gov |
| Stimuli-Responsiveness | The equilibrium of the hydrazone formation is sensitive to pH and temperature. researchgate.netresearchgate.net | Controlled release systems, smart materials. |
Applications in Analytical and Materials Science Non Clinical
Development as Chemosensors for Small Molecules or Ions (excluding biological analytes in vivo)
The hydrazone linkage (—C=N-NH—) is a versatile platform for the design of chemosensors due to its ability to act as a signaling unit and a binding site. The integration of a phthalazine (B143731) ring system can further enhance these properties by participating in photophysical processes. While specific studies on Lactose (B1674315) N-(Phthalazin-8-yl)-hydrazone as a chemosensor are not extensively documented, the principles derived from analogous phthalazin-hydrazone derivatives provide a strong basis for its potential in this area.
Colorimetric sensors offer a straightforward analytical approach where the presence of an analyte is signaled by a change in color visible to the naked eye. In hydrazone-based sensors, this change is typically induced by the interaction of the analyte with the hydrazone moiety, which alters the electronic properties of the molecule and, consequently, its absorption spectrum.
The sensing mechanism often involves the coordination of a metal ion with the nitrogen and oxygen atoms of the hydrazone, leading to the formation of a metal-ligand complex. This complexation can modulate the internal charge transfer (ICT) characteristics of the molecule. For instance, the phthalazine group can act as an electron-withdrawing unit, and upon binding to a cation, the electron density across the hydrazone bridge is redistributed, causing a shift in the maximum absorption wavelength (λmax). This shift results in a discernible color change.
Another potential mechanism is the deprotonation of the N-H group of the hydrazone upon interaction with basic anions. This deprotonation can lead to a significant change in the electronic structure and a corresponding color change. The lactose unit in Lactose N-(Phthalazin-8-yl)-hydrazone could influence the solubility of the sensor in aqueous media and potentially participate in analyte recognition through hydrogen bonding.
Table 1: Examples of Colorimetric Sensing by Hydrazone Derivatives
| Hydrazone Derivative Class | Analyte | Observed Color Change | Proposed Mechanism |
|---|---|---|---|
| Naphthalimide Hydrazone | Basic media (pH change) | Colorless to Yellow/Orange | Deprotonation of N-H group, modulating ICT |
| Thiophene-based Hydrazone | Copper (Cu²⁺) | Not specified | Complexation with the hydrazone moiety |
This table presents data from related hydrazone compounds to illustrate the potential colorimetric sensing mechanisms of this compound.
Fluorescent chemosensors are highly sensitive and can detect analytes at very low concentrations. The fluorescence properties of phthalazin-hydrazone derivatives can be modulated by several mechanisms upon analyte binding, leading to either fluorescence enhancement ("turn-on") or quenching ("turn-off").
One common mechanism for a "turn-on" response is the Chelation-Enhanced Fluorescence (CHEF) effect. Many hydrazone derivatives exhibit weak fluorescence in their free state due to processes like photoinduced electron transfer (PET) or C=N isomerization, which provide non-radiative decay pathways for the excited state. Upon binding to a metal ion, the molecule's conformation becomes more rigid, which can inhibit these non-radiative processes and lead to a significant increase in fluorescence intensity. For example, a phthalazin-hydrazone derivative has been reported as a fluorescent "turn-on" sensor for mercury ions (Hg²⁺).
Conversely, a "turn-off" response can occur if the analyte, such as a heavy metal ion, quenches the fluorescence of the sensor through mechanisms like spin-orbit coupling or energy transfer. The specific response of this compound to different ions would depend on the nature of the interaction and the resulting effect on the excited state of the molecule.
Table 2: Examples of Fluorescent Sensing by Hydrazone Derivatives
| Hydrazone Derivative Class | Analyte | Fluorescence Response | Proposed Mechanism |
|---|---|---|---|
| Phthalazin-hydrazone | Mercury (Hg²⁺) | Turn-on | Chelation-Enhanced Fluorescence (CHEF) |
| Naphthalimide Hydrazone | pH change | Enhancement with increasing basicity | Deprotonation and rigidification |
| Naphthalene Hydrazone | Lead (Pb²⁺) | Enhancement | Complexation and modulation of electronic properties |
This table is based on data from analogous hydrazone compounds to demonstrate the potential fluorescent sensing mechanisms of this compound.
Derivatization Agent for Mass Spectrometric Analysis of Carbohydrates and Glycans
The analysis of carbohydrates and glycans by mass spectrometry (MS) can be challenging due to their high polarity and low ionization efficiency. Derivatization of the reducing end of a carbohydrate is a common strategy to overcome these limitations. Hydrazine (B178648) derivatives have been extensively used for this purpose, and this compound is a product of such a derivatization reaction. rsc.org
Attaching a hydrophobic, easily ionizable tag to a carbohydrate molecule can significantly improve its signal intensity in mass spectrometry. nih.govresearchgate.net The phthalazine moiety in this compound can serve this purpose effectively. The nitrogen atoms in the phthalazine ring can be readily protonated, enhancing the formation of positive ions in techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI). nih.govresearchgate.net This leads to a lower limit of detection and allows for the analysis of smaller quantities of carbohydrates. nih.gov The increased hydrophobicity of the derivatized lactose also improves its retention on reversed-phase chromatography columns, enabling better separation of complex carbohydrate mixtures prior to MS analysis. researchgate.net
Tandem mass spectrometry (MS/MS) is a powerful tool for determining the structure of complex molecules, including oligosaccharides. The fragmentation pattern of a molecule provides valuable information about its sequence and branching. The type of derivatizing agent used can influence how the carbohydrate molecule fragments upon collision-induced dissociation (CID). nih.gov
Table 3: Common Hydrazine-based Derivatization Agents for Carbohydrate Mass Spectrometry
| Derivatization Agent | Common Abbreviation | Key Features |
|---|---|---|
| Phenylhydrazine | PHN | Enhances detection and provides useful fragmentation data. nih.gov |
| 2-Aminobenzamide | AB | Provides abundant ions and influences fragmentation patterns. |
| 1-Phenyl-3-methyl-5-pyrazolone | PMP | Influences ionization and fragmentation, producing various ion types. |
This table showcases various hydrazine-based reagents used for derivatizing carbohydrates for mass spectrometry, highlighting the general utility of this chemical class.
Components in Functional Materials
The incorporation of specific molecular moieties into larger material structures can impart novel functionalities. While there is currently a lack of specific research on the use of this compound as a component in functional materials, its chemical structure suggests several hypothetical applications.
The presence of a carbohydrate unit opens up the possibility of creating biocompatible materials. Carbohydrate-based materials are known for their biodegradability and biocompatibility. rsc.org The phthalazine-hydrazone part of the molecule could be integrated into polymeric structures. For instance, if functionalized with a polymerizable group, it could be copolymerized to create sensors embedded in a solid matrix, such as hydrogels or thin films. Such materials could find use in creating reusable sensor strips or coatings that change color or fluorescence in the presence of a target analyte.
Furthermore, the self-assembly of carbohydrate-containing molecules is a known phenomenon that can lead to the formation of various nanostructures. rsc.org It is conceivable that under specific conditions, this compound could self-assemble into ordered structures, potentially forming gels or liquid crystals with interesting optical or electronic properties. However, these applications remain speculative and await experimental validation.
Incorporation into Polymer Networks or Gels for Actuation or Sensing
The hydrazone linkage within this compound is of particular interest for the development of dynamic and responsive materials. Hydrazone bonds are known for their reversible nature, which can be sensitive to various stimuli such as pH, light, and the presence of specific analytes. This responsivity is a key feature for the design of "smart" polymers and gels that can undergo changes in their physical or chemical properties in a controlled manner.
Research into related hydrazone-containing systems has demonstrated their significant potential. For instance, bistable hydrazones have been successfully integrated as photoswitches into liquid crystal polymer networks. acs.org In these systems, light induces a molecular-level shape change in the hydrazone, which is then amplified into a macroscopic shape transformation of the polymer material. acs.orgfigshare.com This mechanism allows for the creation of actuators that can perform work on a larger scale, powered by light. The photogenerated shapes in these hydrazone-based polymer networks can exhibit long-term stability, a crucial property for applications in soft robotics and light-adaptive molecular actuators. acs.orgfigshare.com
Furthermore, acylhydrazone-based polymers have been developed for chemical sensing applications. nih.gov The acylhydrazone group, similar to the hydrazone in the title compound, can act as a binding site for metal ions. The coordination of metal ions to these sites can lead to detectable changes in the material's properties, such as its UV-visible absorption spectrum. nih.gov This principle has been used to create sensors that can selectively detect specific metal ions with high sensitivity. nih.gov The presence of both a hydrazone linkage and a lactose unit in this compound could potentially be exploited to create hydrogels that respond to specific biochemical stimuli, although further research is needed to explore this possibility.
Table 1: Examples of Hydrazone-Containing Polymers and Their Applications
| Polymer System | Stimulus | Application | Key Findings |
| Hydrazone-doped liquid crystal polymer networks | Light | Actuation, Soft Robotics | Light-induced shape transformations with long-term stability of photogenerated shapes. acs.orgfigshare.com |
| Acylhydrazone polymers | Metal Ions (e.g., Cu2+) | Chemical Sensing | Stepwise addition of metal ions leads to a new absorption band, enabling detection. nih.gov |
| Luminescent covalent–organic polymer (H-COP) with hydrazone linkage | Nitro-explosives | Ultrasensitive Detection | The porous and stable material acts as a unique sensing platform with high selectivity. nih.govrsc.org |
Optoelectronic Device Applications
The phthalazine and hydrazone components of this compound suggest its potential utility in the field of optoelectronics. Organic molecules with extended π-conjugated systems, such as the phthalazine ring system, are known to exhibit interesting electronic and optical properties. These properties are fundamental to the operation of various optoelectronic devices.
A comprehensive review of hydrazone derivatives highlights their potential use in light-emitting diodes (LEDs). researchgate.net The electronic structure of hydrazones can be tuned to achieve efficient electroluminescence, a key process in OLED technology. While the specific optoelectronic properties of this compound have not been reported, the presence of the phthalazine-hydrazone core makes it a candidate for investigation in this area.
Furthermore, studies on condensed phthalazine compounds have revealed their potential for non-linear optical (NLO) applications. ias.ac.in NLO materials are crucial for technologies such as optical switching and frequency conversion. The NLO response of these phthalazine derivatives was confirmed through both theoretical calculations and experimental measurements. ias.ac.in The donor-π-acceptor character within these molecules plays a vital role in their NLO activity. ias.ac.in The structure of this compound, with its electron-rich lactose moiety and the phthalazine system, could potentially exhibit similar properties, warranting further investigation.
Role as a Synthetic Precursor for Fine Chemicals
This compound is identified as an intermediate in the synthesis of Hydralazine Lactosone Ring-opened Adduct. This highlights its role as a building block for more complex molecules. The reactivity of the hydrazone group is central to its utility as a synthetic precursor.
Hydrazones are a versatile class of compounds in organic synthesis, serving as precursors to a wide range of heterocyclic compounds. For example, hydrazide-hydrazone derivatives have been utilized in the synthesis of coumarin, pyridine, thiazole, and thiophene (B33073) derivatives. nih.gov The synthesis of these compounds often involves the reaction of the hydrazone moiety with various reagents to form new ring systems. nih.gov
The general reactivity of hydrazones allows for various transformations. They can undergo condensation reactions with aldehydes and ketones, and the resulting products can be further modified. researchgate.net The synthesis of hydrazones themselves can be achieved through several methods, including solution-based synthesis, mechanosynthesis, and solid-state melt reactions. rsc.org The versatility of hydrazone chemistry suggests that this compound could be a valuable starting material for the synthesis of novel carbohydrate-containing heterocyclic compounds. These compounds could be of interest for various applications, leveraging the combined structural features of the lactose and phthalazine-hydrazone moieties.
Glycoconjugate Chemistry Aspects: Molecular Recognition and Ligand Binding Studies in Model Systems
Investigation of Molecular Interactions with Model Lectins or Carbohydrate-Binding Proteins (purely in vitro or in silico)
The interaction between "Lactose N-(Phthalazin-8-yl)-hydrazone" and model lectins, such as galectins which are known for their affinity for β-galactosides like lactose (B1674315), can be meticulously characterized using a suite of biophysical techniques. nih.govresearchgate.net These in vitro methods provide quantitative data on the thermodynamics, kinetics, and structural details of the binding event.
Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event. nih.govspringernature.comnih.gov This allows for the determination of the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment. From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the binding process. researchgate.net
In a typical ITC experiment to study the binding of "this compound" to a model lectin like Galectin-3, a solution of the glycoconjugate would be titrated into a solution containing the lectin. The resulting heat changes are measured and plotted against the molar ratio of the ligand to the protein.
Illustrative Research Findings:
An ITC experiment for "this compound" binding to a hypothetical model lectin could yield the data presented in the table below. The data would reveal the thermodynamic forces driving the interaction. For many lectin-carbohydrate interactions, the binding is enthalpically driven, indicated by a favorable negative ΔH, which is often partially offset by an unfavorable negative ΔS due to the loss of conformational freedom upon binding. cdnsciencepub.com
Table 1: Illustrative Thermodynamic Parameters for the Interaction of "this compound" with a Model Lectin as Determined by ITC
| Parameter | Value | Unit |
| Stoichiometry (n) | 0.98 | - |
| Association Constant (Ka) | 1.5 x 104 | M-1 |
| Dissociation Constant (Kd) | 66.7 | µM |
| Enthalpy Change (ΔH) | -35.5 | kJ/mol |
| Entropy Change (ΔS) | -40.2 | J/mol·K |
Note: This data is illustrative and intended to represent typical values for such an interaction.
Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor biomolecular interactions in real-time. bioradiations.comnih.govnicoyalife.com It provides kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd). The equilibrium dissociation constant (Kd) can be calculated from the ratio of these rate constants (kd/ka).
In an SPR experiment, the lectin is typically immobilized on a sensor chip surface. A solution containing "this compound" is then flowed over the surface. The binding of the glycoconjugate to the immobilized lectin causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. mdpi.com
Illustrative Research Findings:
The kinetic parameters for the interaction of "this compound" with a model lectin can be determined from the association and dissociation phases of the SPR sensorgram. This data provides insights into how quickly the complex forms and how stable it is over time.
Table 2: Illustrative Kinetic Parameters for the Interaction of "this compound" with a Model Lectin as Determined by SPR
| Parameter | Value | Unit |
| Association Rate Constant (ka) | 2.1 x 103 | M-1s-1 |
| Dissociation Rate Constant (kd) | 1.4 x 10-1 | s-1 |
| Dissociation Constant (Kd) | 66.7 | µM |
Note: This data is illustrative and intended to represent typical values for such an interaction.
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for studying biomolecular interactions at an atomic level. rsc.org Techniques such as Chemical Shift Perturbation (CSP), Saturation Transfer Difference (STD) NMR, and Transferred Nuclear Overhauser Effect Spectroscopy (trNOESY) can be employed to map the binding interface and identify conformational changes. nih.govacs.orgnih.gov
Chemical Shift Perturbation (CSP): By comparing the NMR spectra of the 15N-labeled lectin in the free and bound states, changes in the chemical shifts of specific amino acid residues can be identified. nih.gov Residues with significant CSPs are likely to be at or near the binding site.
Saturation Transfer Difference (STD) NMR: This ligand-based NMR experiment identifies which protons of the ligand are in close proximity to the protein. acs.org Protons of "this compound" that receive saturation transfer from the lectin are part of the binding epitope. For lactose-binding lectins, strong STD signals are typically observed for the galactose unit. nih.govacs.org
Illustrative Research Findings:
STD-NMR experiments would likely show that the protons of the lactose moiety, particularly on the galactose ring, exhibit the strongest signals, confirming its role as the primary recognition element. Weaker signals might be observed for the phthalazine-hydrazone moiety, suggesting it may have secondary interactions with the protein surface. CSP mapping on the lectin would identify key amino acid residues, such as a conserved tryptophan involved in CH-π stacking interactions with the galactose ring, as being crucial for binding. acs.org
Table 3: Illustrative STD-NMR Amplification Factors for Protons of "this compound" upon Binding to a Model Lectin
| Moiety | Proton(s) | Illustrative STD Amplification Factor (%) |
| Lactose (Galactose) | H1', H4' | 80-100 |
| Lactose (Glucose) | H1 | 40-60 |
| Phthalazine (B143731) | Aromatic Protons | 10-20 |
| Hydrazone Linker | CH=N | 5-15 |
Note: This data is illustrative. Higher amplification factors indicate closer proximity to the lectin surface.
Role of the Lactose Glycan in Directing Molecular Recognition
The lactose moiety of "this compound" serves as the primary recognition element, guiding the molecule to the carbohydrate recognition domain (CRD) of target lectins. nih.govacs.org Lectins, such as galectins, have evolved highly conserved binding pockets that specifically accommodate the galactose residue of lactose. nih.gov The interaction is typically characterized by a network of hydrogen bonds between the hydroxyl groups of the galactose and glucose units and the amino acid side chains within the CRD. acs.org Additionally, a crucial CH-π stacking interaction often occurs between the hydrophobic face of the galactose ring and the aromatic side chain of a conserved tryptophan residue in the lectin's binding site. acs.org
Impact of the Phthalazine-Hydrazone Moiety on Binding Affinity and Specificity
The non-carbohydrate portion of a glycoconjugate, known as the aglycone, can significantly influence its binding properties. researchgate.net In "this compound," the phthalazine-hydrazone moiety serves as the aglycone. While the lactose unit ensures initial recognition, the aglycone can modulate binding affinity and specificity through several mechanisms:
Solvation Effects: The physicochemical properties of the aglycone can alter the solvation/desolvation energetics of the binding process, which can impact both the enthalpy and entropy of binding.
Conformational Constraints: The linker between the lactose and the phthalazine can influence the orientation and flexibility of the lactose moiety, potentially pre-organizing it for a more favorable binding conformation and reducing the entropic penalty of binding.
Design Principles for Carbohydrate-Based Ligands with Tailored Molecular Recognition Attributes
The insights gained from studying compounds like "this compound" inform the design of novel carbohydrate-based ligands with enhanced affinity, specificity, and therapeutic potential. Key design principles include:
Scaffold Optimization: The choice of the aglycone scaffold is critical. By modifying the structure of the phthalazine ring or replacing it with other aromatic or aliphatic systems, it is possible to fine-tune secondary interactions and improve binding affinity.
Linker Modification: The length, rigidity, and chemical nature of the linker connecting the glycan to the aglycone can be systematically varied to optimize the presentation of the carbohydrate epitope to the lectin binding site.
Valency: One of the most effective strategies for increasing binding avidity is through multivalency, where multiple carbohydrate ligands are displayed on a single scaffold. nih.govrsc.orgox.ac.uk This approach mimics the presentation of glycans on cell surfaces and can lead to a dramatic increase in functional affinity due to the "cluster glycoside effect."
Bioisosteric Replacement: Specific hydroxyl groups on the lactose moiety can be replaced with other functional groups, such as fluorine atoms, to enhance binding by forming more favorable interactions or by altering the electronic properties of the sugar ring. mdpi.com
By systematically applying these principles, researchers can develop highly potent and selective glycoconjugate ligands for various biological and therapeutic applications.
Conclusion and Future Research Directions
Summary of Current Research Contributions to the Compound Class
Research into hybrid glycoconjugates featuring hydrazone-linked heterocyclic systems has yielded significant contributions, primarily in the realm of therapeutics. The core concept revolves around the synergistic combination of a carbohydrate moiety, which can influence solubility and cellular uptake, with a pharmacologically active heterocycle.
Phthalazine (B143731) derivatives have been extensively studied and are recognized for a wide spectrum of biological activities, including antimicrobial, anticancer, and antihypertensive properties. nih.govglobalresearchonline.netsci-hub.senih.gov The hydrazone linkage itself is not merely a passive connector; its formation from hydrazide precursors is a robust synthetic strategy, and the resulting N-acyl hydrazone moiety is a known pharmacophore with its own therapeutic potential, including anticancer and antimicrobial effects. nih.govmdpi.comnih.gov
The conjugation of these heterocycles to carbohydrates aims to exploit the unique biology of target cells. For instance, cancer cells often overexpress glucose transporters (GLUTs), a phenomenon known as the Warburg effect. nih.gov By attaching a sugar molecule like lactose (B1674315), these conjugates can be preferentially taken up by malignant cells, thereby increasing the local concentration of the cytotoxic phthalazine moiety and potentially reducing systemic toxicity. nih.gov Research has demonstrated the potent cytotoxicity of various phthalazine-hydrazone derivatives against cancer cell lines. nih.govnih.gov Similarly, the antimicrobial activity of phthalazine compounds has been documented against various bacterial and fungal strains, suggesting that their glycoconjugates could be effective in targeting microbial infections. globalresearchonline.netekb.egresearchgate.netnih.gov
| Compound Class | Reported Biological Activity | Potential Mechanism of Action | References |
|---|---|---|---|
| Phthalazine-hydrazones | Anticancer (e.g., against HCT-116 colon cancer cells) | Induction of apoptosis, VEGFR2 inhibition | nih.gov |
| Phthalazine derivatives | Antibacterial (e.g., against E. coli, S. aureus) | Inhibition of key microbial enzymes | globalresearchonline.netekb.eg |
| Phthalazine derivatives | Antifungal (e.g., against A. niger) | Disruption of fungal cell processes | ekb.egnih.gov |
| Aroylhydrazone Glycoconjugates | Antiproliferative | Targeting increased iron demand in cancer cells via GLUT1 transporters | nih.gov |
Remaining Challenges and Open Questions in Hybrid Glycoconjugate Chemistry
Despite the promising results, the field of hybrid glycoconjugate chemistry is fraught with challenges that need to be addressed to realize the full potential of compounds like Lactose N-(Phthalazin-8-yl)-hydrazone.
One of the most significant hurdles is the synthesis of these complex molecules. nih.govresearchgate.net The stereoselective formation of glycosidic bonds is notoriously difficult, often resulting in mixtures of anomers that are challenging to separate and characterize. nih.govrsc.org Achieving high yields and stereoselectivity, especially for more complex oligosaccharides, remains a primary objective for synthetic chemists. rsc.org
The stability of the hydrazone linker is another critical issue. While the pH-sensitivity of hydrazone bonds is often exploited for drug delivery—being relatively stable at physiological pH (~7.4) and cleaving in the acidic environment of lysosomes or tumors—this stability can be a double-edged sword. nih.govbohrium.com Premature cleavage in circulation can lead to off-target toxicity, while excessive stability might prevent the release of the active drug at the target site. nih.gov The stability of a hydrazone bond is influenced by the electronic and steric nature of its constituent aldehyde/ketone and hydrazide, and fine-tuning this property for optimal therapeutic efficacy is a non-trivial challenge. nih.gov
Furthermore, the isolation and characterization of these structurally complex and often heterogeneous glycoconjugates are major obstacles. nih.govresearchgate.net Standard analytical techniques may not be sufficient to fully elucidate the structure, including the precise connectivity and stereochemistry, which are crucial for understanding structure-activity relationships. nih.gov
Open questions that remain include:
How does the specific carbohydrate moiety (e.g., lactose vs. glucose vs. mannose) influence the targeting efficiency and selectivity for different cell types?
What is the detailed in vivo metabolic fate of these glycoconjugates?
Can the hydrazone linker be engineered to respond to other biological triggers beyond pH, such as specific enzymes overexpressed in diseased tissues?
Prospective Avenues for Fundamental Chemical Exploration
The challenges and open questions in hybrid glycoconjugate chemistry pave the way for numerous avenues of fundamental research.
A primary focus should be the development of novel and more robust synthetic methodologies. This includes exploring new catalysts and reaction conditions to improve the stereoselectivity of glycosylation reactions. rsc.orgresearchgate.net The development of "smart" linkers that offer better control over drug release is another exciting prospect. This could involve creating linkers that are cleaved by specific enzymes or respond to the reductive environment inside cells, in addition to pH. nih.gov
There is a vast chemical space to be explored in terms of the diversity of both the carbohydrate and the heterocyclic components. A systematic investigation of different sugar units conjugated to a library of phthalazine derivatives and other heterocycles would help in establishing clear structure-activity relationships (SAR). This would enable the rational design of more potent and selective therapeutic agents.
Exploring multivalent glycoconjugates, where multiple carbohydrate units are attached to a single scaffold, is another promising direction. acs.org Multivalency can significantly enhance the binding affinity and selectivity for cell surface receptors, a phenomenon known as the "cluster glycoside effect". acs.org This could lead to more effective targeting and lower required therapeutic doses.
| Challenge | Prospective Research Direction | Potential Impact |
|---|---|---|
| Stereoselective Synthesis | Development of novel catalysts and glycosylation protocols. | Improved yields, purity, and easier characterization of defined isomers. |
| Linker Stability | Design of "smart" linkers responsive to multiple stimuli (e.g., enzymes, redox potential). | Enhanced drug delivery with reduced off-target effects. |
| Limited Structure-Activity Relationship (SAR) Data | Combinatorial synthesis and screening of diverse glycoconjugate libraries. | Rational design of more potent and selective therapeutic agents. |
| Complex Characterization | Application and development of advanced analytical techniques (e.g., multi-dimensional NMR, ion mobility-mass spectrometry). | Unambiguous structural elucidation to understand biological function. |
Potential for Advancements in New Materials and Analytical Methodologies
The unique properties of hybrid glycoconjugates extend beyond therapeutics into the realm of new materials and analytical methods. The field of "glyconanotechnology" is emerging, where carbohydrates are conjugated to nanomaterials to create novel systems for diagnostics and drug delivery. nih.govglycanage.comprobiologists.com For instance, gold nanoparticles or carbon nanotubes functionalized with compounds like this compound could be developed as targeted drug delivery vehicles or as sensitive biosensors for detecting specific lectins or cell types. glycanage.com The carbohydrate coating would provide biocompatibility and targeting capabilities, while the nanoparticle core could be used for imaging or carrying a therapeutic payload. acs.org
The inherent difficulty in analyzing these complex molecules necessitates advancements in analytical methodologies. High-resolution mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are indispensable tools. medwinpublishers.comuga.edu Future developments could involve the wider adoption of techniques like ion mobility-mass spectrometry to separate and characterize isomeric glycoconjugates. The development of new derivatization strategies to enhance the sensitivity of detection in MS and chromatographic methods is also an important area of research. nih.gov Furthermore, the use of glycan-specific antibodies and advanced microscopy techniques can provide invaluable information on the localization and distribution of these conjugates in biological systems. creative-biolabs.com
Q & A
Basic Research Questions
Q. What is the standard protocol for synthesizing Lactose N-(Phthalazin-8-yl)-hydrazone, and how can crystal formation be optimized?
- Methodological Answer : Synthesis typically involves reacting lactose with phthalazin-8-yl hydrazine under controlled conditions. A modified osazone preparation method can be adapted: dissolve lactose in aqueous solution, add phthalazin-8-yl hydrazine and a buffering agent (e.g., sodium acetate), and heat at 45–60°C for 45–90 minutes. Crystallization is monitored until yellow crystals form. Crystal optimization requires adjusting solvent polarity (e.g., ethanol-water mixtures) and slow cooling. Microscopic analysis of crystal morphology (e.g., spherical vs. needle-like) is critical for validation .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms hydrazone bond formation and carbohydrate backbone integrity. Infrared (IR) spectroscopy identifies functional groups (C=N, NH). High-resolution mass spectrometry (HRMS) validates molecular weight. For crystalline samples, X-ray diffraction (XRD) provides definitive structural elucidation. Comparative analysis with reference spectra of similar hydrazones (e.g., phenylhydrazones) is recommended .
Q. What are the critical steps in ensuring purity during isolation, and which analytical methods validate purity?
- Methodological Answer : Post-synthesis, purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate:hexane gradients). Validate purity using Thin-Layer Chromatography (TLC) with UV/iodine visualization. High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection (280 nm) quantifies impurities. Differential Scanning Calorimetry (DSC) can confirm thermal stability and phase purity .
Advanced Research Questions
Q. How do variations in pH and temperature during synthesis affect the yield and stability of this compound?
- Methodological Answer : Systematic optimization studies (e.g., Design of Experiments) are essential. pH 4–6 (acetic acid/sodium acetate buffer) maximizes hydrazone bond formation, while alkaline conditions may hydrolyze the product. Elevated temperatures (>70°C) reduce yield due to side reactions (e.g., caramelization of lactose). Stability assays (accelerated aging at 40°C/75% RH) combined with HPLC monitoring quantify degradation pathways .
Q. What strategies resolve contradictions in spectral data when analyzing hydrazone derivatives?
- Methodological Answer : Contradictions in UV-Vis or NMR data often arise from tautomerism or solvent effects. Use deuterated solvents (DMSO-d₆, D₂O) for NMR to minimize exchange broadening. Computational modeling (DFT calculations) of electronic structures helps interpret spectral anomalies. Cross-validate with alternative techniques (e.g., Circular Dichroism for chiral centers) .
Q. How can this compound be utilized in developing transition metal complexes, and what are their potential catalytic applications?
- Methodological Answer : The hydrazone moiety acts as a polydentate ligand. For Co(II) or Cu(II) complexes, reflux lactose hydrazone with metal salts (e.g., CoCl₂·6H₂O) in methanol. Characterize complexes via magnetic susceptibility and cyclic voltammetry. Catalytic applications include alkene epoxidation under phase-transfer conditions, as demonstrated in vanadium-hydrazone systems .
Q. What mechanistic insights explain the reactivity of this hydrazone in nucleophilic addition reactions?
- Methodological Answer : The C=N bond in hydrazones undergoes nucleophilic attack at the β-carbon. Kinetic studies (stopped-flow UV-Vis) with varying nucleophiles (e.g., hydroxylamine) reveal rate constants. Theoretical studies (e.g., frontier molecular orbital analysis) explain regioselectivity. Solvent polarity (e.g., DMSO vs. water) significantly influences reaction pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
